(3E)-4-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one
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Overview
Description
(3E)-4-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one is an organic compound that features a fluoro-substituted phenyl ring and a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the fluoro-substituted phenyl ring and the dioxaborolane group.
Coupling Reaction: The fluoro-substituted phenyl ring is coupled with a butenone derivative under palladium-catalyzed conditions.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of the Coupling Reaction: The coupling reaction is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3E)-4-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Biological Studies: Used in studies to understand its interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of (3E)-4-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets can activate or inhibit specific biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(3E)-4-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one: Unique due to the presence of both a fluoro-substituted phenyl ring and a dioxaborolane group.
This compound: Similar compounds may include other fluoro-substituted phenyl derivatives or boron-containing compounds.
Uniqueness
The uniqueness of this compound lies in its combination of a fluoro-substituted phenyl ring and a boron-containing dioxaborolane group, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
(E)-4-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BFO3/c1-11(19)6-7-12-10-13(8-9-14(12)18)17-20-15(2,3)16(4,5)21-17/h6-10H,1-5H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSPZIKCCJADJI-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C=CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)/C=C/C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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